Fosmidomycin Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosmidomycin Sodium is an antibiotic that was originally isolated from culture broths of bacteria of the genus Streptomyces . It specifically inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is crucial for the survival of many pathogens, making Fosmidomycin Sodium a valuable compound in the fight against infectious diseases .
Mechanism of Action
Target of Action
Fosmidomycin Sodium Salt primarily targets the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) . This enzyme plays a crucial role in the non-mevalonate pathway for isoprenoid biosynthesis in Gram-negative, Gram-positive bacteria, plants, and the parasite causing the most virulent form of malaria, Plasmodium falciparum .
Mode of Action
This compound acts as an inhibitor of DXR . By inhibiting this enzyme, it disrupts the non-mevalonate pathway, which is essential for the survival of certain pathogenic organisms .
Biochemical Pathways
The compound affects the non-mevalonate pathway for isoprenoid biosynthesis . Isoprenoids are vital components of various biological molecules. By inhibiting DXR, this compound disrupts the production of these essential isoprenoids, leading to the death of the pathogenic organisms .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in rats and dogs . After intravenous administration, the compound is mainly excreted in the urine . The serum level data after intravenous administration closely fitted a 3-compartment open model with first-order kinetics . .
Result of Action
The inhibition of the non-mevalonate pathway by this compound leads to the death of the pathogenic organisms . This makes it a potent antibiotic and antimalarial compound .
Biochemical Analysis
Biochemical Properties
Fosmidomycin Sodium Salt plays a crucial role in biochemical reactions. It interacts with the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which is involved in the first step in the nonmevalonate pathway for isoprenoid biosynthesis . This interaction inhibits the function of DXR, thereby affecting the production of isoprenoids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to possess activity against Plasmodium falciparum in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It acts as an inhibitor of DXR, an enzyme involved in the nonmevalonate pathway for isoprenoid biosynthesis . By inhibiting DXR, this compound disrupts the production of isoprenoids, which are essential components of various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been suggested that endogenous oxidative stress is one consequence of exposures to this compound, likely through the temporal depletion of intracellular isoprenoids .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to possess activity against Plasmodium falciparum in the mouse model
Metabolic Pathways
This compound is involved in the nonmevalonate pathway for isoprenoid biosynthesis . It interacts with the enzyme DXR, which catalyzes the first committed step in this pathway .
Preparation Methods
The synthesis of Fosmidomycin Sodium involves several steps. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds . Industrial production methods often employ large-scale fermentation processes using genetically modified strains of Streptomyces to produce Fosmidomycin Sodium in significant quantities .
Chemical Reactions Analysis
Fosmidomycin Sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group under oxidative conditions.
Reduction: The reduction of the carbonyl group back to a hydroxyl group using reducing agents.
Substitution: The substitution of the hydroxyl group with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Fosmidomycin Sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of phosphonate antibiotics.
Biology: It serves as a tool to investigate the non-mevalonate pathway in various organisms.
Comparison with Similar Compounds
Fosmidomycin Sodium is unique due to its specific inhibition of the non-mevalonate pathway. Similar compounds include:
Fosfomycin: Another phosphonate antibiotic that inhibits a different enzyme in bacterial cell wall synthesis.
Artemisinin: An antimalarial compound that targets a different pathway in the malaria parasite.
Aminochloroquinoline: A compound used in combination with Fosmidomycin Sodium to enhance its antimalarial activity. Fosmidomycin Sodium stands out due to its high specificity and effectiveness against pathogens that rely solely on the non-mevalonate pathway.
Properties
CAS No. |
66508-37-0 |
---|---|
Molecular Formula |
C4H10NNaO5P |
Molecular Weight |
206.09 g/mol |
IUPAC Name |
sodium;3-[formyl(hydroxy)amino]propyl-hydroxyphosphinate |
InChI |
InChI=1S/C4H10NO5P.Na/c6-4-5(7)2-1-3-11(8,9)10;/h4,7H,1-3H2,(H2,8,9,10); |
InChI Key |
UNOCMUZMZPAPAR-UHFFFAOYSA-N |
SMILES |
C(CN(C=O)O)CP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C(CN(C=O)O)CP(=O)(O)O.[Na] |
Appearance |
Assay:≥95%A crystalline solid |
Key on ui other cas no. |
66508-37-0 |
Related CAS |
66508-53-0 (Parent) |
Synonyms |
3-(N-formyl-N-hydroxy)aminopropylphosphonic acid fosfidomycin fosmidomycin fosmidomycin monoammonium salt fosmidomycin monopotassium salt fosmidomycin monosodium salt fosmidomycin sodium fosmidomycin sodium salt FR-31564 phosphonic acid, (3-(formylhydroxyamino)propyl)-, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.